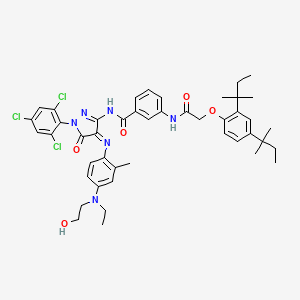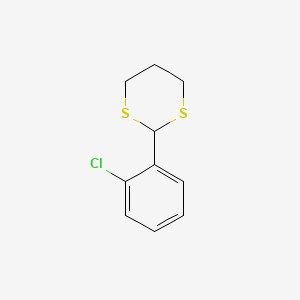
1,3-Dithiane, 2-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C10H11ClS2 It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group
Métodos De Preparación
1,3-Dithiane, 2-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with 2-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,3-Dithiane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Umpolung Reactions: In the Corey-Seebach reaction, lithiated 1,3-dithianes act as nucleophilic acylating agents, allowing for the formation of various carbonyl compounds.
Aplicaciones Científicas De Investigación
1,3-Dithiane, 2-(2-chlorophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiane, 2-(2-chlorophenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring provide sites for nucleophilic attack, while the 2-chlorophenyl group can participate in electrophilic substitution reactions . The compound’s reactivity is influenced by the polarizability of sulfur and the stability of the dithiane ring .
Comparación Con Compuestos Similares
1,3-Dithiane, 2-(2-chlorophenyl)- can be compared with other similar compounds such as:
1,3-Dithiane: The parent compound without the 2-chlorophenyl group.
1,3-Dithiolane: A similar compound where the dithiane ring is replaced by a dithiolane ring.
2-Methyl-1,3-dithiane: Another derivative of 1,3-dithiane with a methyl group instead of a 2-chlorophenyl group.
1,3-Dithiane, 2-(2-chlorophenyl)- stands out due to its unique combination of the dithiane ring and the 2-chlorophenyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
69849-09-8 |
|---|---|
Fórmula molecular |
C10H11ClS2 |
Peso molecular |
230.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11ClS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 |
Clave InChI |
GRGIOPQZMWKWBW-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
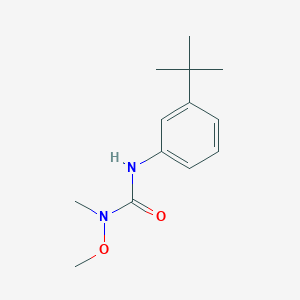
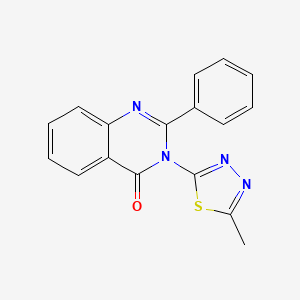
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
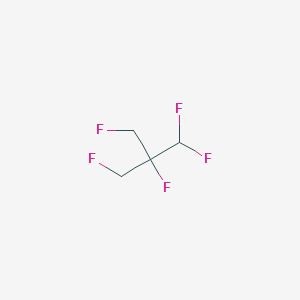
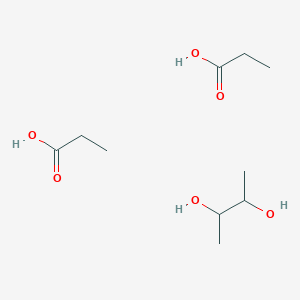
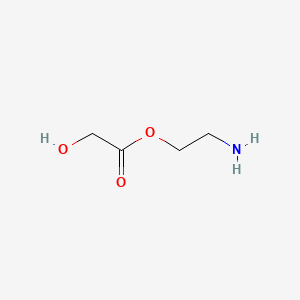
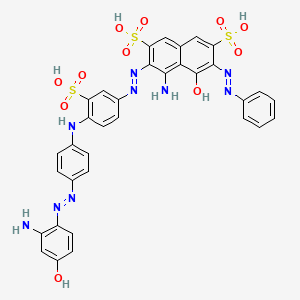
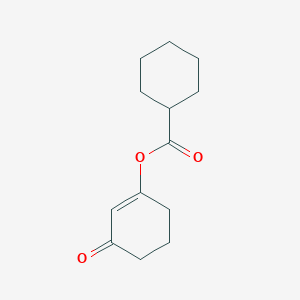
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
